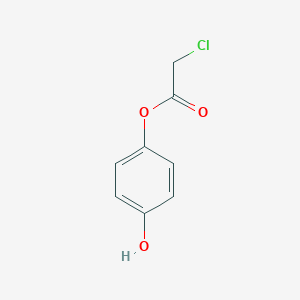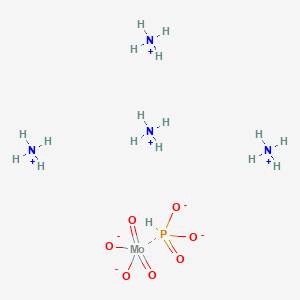
Ammonium phosphomolybdate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium phosphomolybdate (APM) is an inorganic compound that is widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in water and has a molecular formula of (NH4)3PMo12O40. APM is commonly used as a reagent for the detection and quantification of phosphates and as a catalyst in various chemical reactions.
科学研究应用
Ammonium phosphomolybdate is widely used in scientific research due to its unique properties. It is commonly used as a reagent for the detection and quantification of phosphates in various biological samples such as urine, blood, and tissues. Ammonium phosphomolybdate reacts with phosphates to form a yellow complex, which can be quantified using spectrophotometric methods.
Ammonium phosphomolybdate is also used as a catalyst in various chemical reactions. It has been shown to be an effective catalyst in the oxidation of alcohols and the reduction of nitro compounds. Ammonium phosphomolybdate has also been used as a catalyst in the synthesis of heterocyclic compounds.
作用机制
The mechanism of action of Ammonium phosphomolybdate is not well understood. It is believed that Ammonium phosphomolybdate reacts with phosphates to form a yellow complex, which can be quantified using spectrophotometric methods. Ammonium phosphomolybdate is also believed to act as a Lewis acid catalyst in various chemical reactions.
生化和生理效应
Ammonium phosphomolybdate has no known biochemical or physiological effects in humans. However, it has been shown to be toxic to aquatic organisms at high concentrations.
实验室实验的优点和局限性
Ammonium phosphomolybdate has several advantages for lab experiments. It is relatively inexpensive and readily available. It is also stable and has a long shelf life. Ammonium phosphomolybdate is also easy to handle and store.
However, Ammonium phosphomolybdate has some limitations for lab experiments. It is toxic to aquatic organisms at high concentrations, which can pose a risk to the environment. Ammonium phosphomolybdate is also hygroscopic, which means it absorbs moisture from the air, making it difficult to handle in humid environments.
未来方向
There are several future directions for the use of Ammonium phosphomolybdate in scientific research. One area of interest is the use of Ammonium phosphomolybdate as a catalyst in the synthesis of new materials such as metal-organic frameworks. Ammonium phosphomolybdate has also been proposed as a potential catalyst for the conversion of biomass into biofuels.
Another area of interest is the development of new methods for the detection and quantification of phosphates in biological samples. Ammonium phosphomolybdate has been shown to be an effective reagent for this purpose, but new methods that are more sensitive and specific are needed.
Conclusion
In conclusion, Ammonium phosphomolybdate is an inorganic compound that is widely used in scientific research due to its unique properties. It is commonly used as a reagent for the detection and quantification of phosphates and as a catalyst in various chemical reactions. Ammonium phosphomolybdate has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of Ammonium phosphomolybdate in scientific research, including the development of new methods for the detection and quantification of phosphates and the use of Ammonium phosphomolybdate as a catalyst in the synthesis of new materials.
合成方法
The synthesis of Ammonium phosphomolybdate involves the reaction between ammonium molybdate and phosphoric acid. The reaction is carried out in an acidic medium, and the resulting product is a yellow precipitate. The precipitate is then washed with water and dried to obtain the final product. The purity of Ammonium phosphomolybdate can be improved by recrystallization.
属性
IUPAC Name |
tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.4H3N.HO3P.4O/c;;;;;1-4(2)3;;;;/h;4*1H3;(H,1,2,3);;;;/q;;;;;;;;2*-1/p+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNQTQIEOTWZFO-UHFFFAOYSA-Q |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[O-][P+](=O)[O-].[O-][Mo](=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16MoN4O7P+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

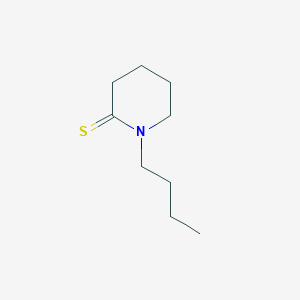
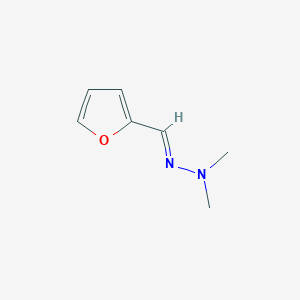
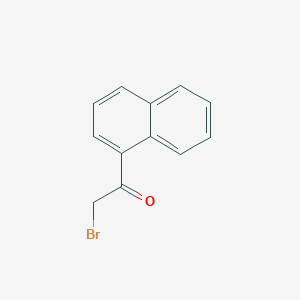
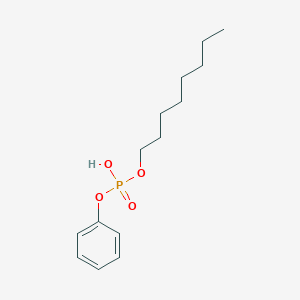

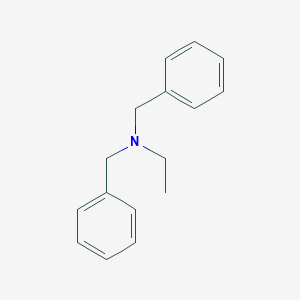
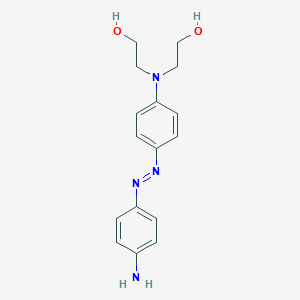


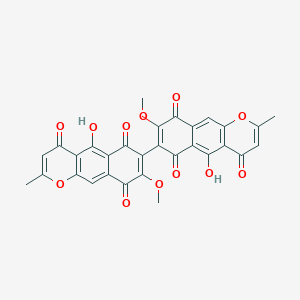
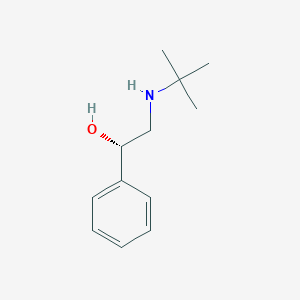

![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)
